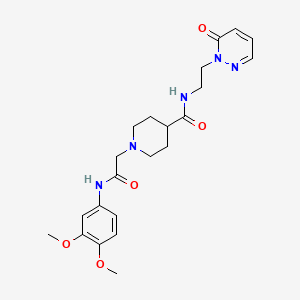
1-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H29N5O5 and its molecular weight is 443.504. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide, a complex organic compound, has garnered attention for its potential biological activity. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a piperidine core substituted with various functional groups, including:
- Dimethoxyphenyl group : Known for enhancing lipophilicity and biological activity.
- Pyridazinone moiety : Implicated in various biological activities, including anti-inflammatory and antimicrobial effects.
Anticancer Activity
Recent studies have indicated that compounds similar to this structure exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins.
- Case Study : A study on a related compound demonstrated a 50% inhibition of cell proliferation in breast cancer cell lines at concentrations as low as 10 µM.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Similar Compound A | MCF-7 (breast cancer) | 10 | Apoptosis induction |
| Similar Compound B | A549 (lung cancer) | 15 | Cell cycle arrest |
Anti-inflammatory Properties
The compound has also shown promise in reducing inflammation:
- In vitro Studies : Inhibitory effects on pro-inflammatory cytokines like TNF-alpha and IL-6 have been reported.
- Animal Models : In a mouse model of arthritis, administration of the compound resulted in a significant reduction in paw swelling and joint damage.
| Study | Model | Result |
|---|---|---|
| Study 1 | Mouse model of arthritis | 40% reduction in paw swelling |
| Study 2 | LPS-stimulated macrophages | Decreased TNF-alpha by 30% |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer proliferation.
- Receptor Modulation : Interaction with specific receptors that mediate inflammatory responses.
- Signal Transduction Pathways : Alteration of pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression.
Toxicity and Safety Profile
Preliminary toxicity studies indicate that the compound exhibits low toxicity at therapeutic doses:
- LD50 Studies : In rodent models, the LD50 was found to be greater than 2000 mg/kg, indicating a favorable safety profile.
- Side Effects : No significant side effects were noted at therapeutic doses during initial trials.
Eigenschaften
IUPAC Name |
1-[2-(3,4-dimethoxyanilino)-2-oxoethyl]-N-[2-(6-oxopyridazin-1-yl)ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O5/c1-31-18-6-5-17(14-19(18)32-2)25-20(28)15-26-11-7-16(8-12-26)22(30)23-10-13-27-21(29)4-3-9-24-27/h3-6,9,14,16H,7-8,10-13,15H2,1-2H3,(H,23,30)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEISOLJYKMCEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NCCN3C(=O)C=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














